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2-(3-Hydroxy-4,4,10,13,14-Pentamethyl-2,3,5,6,7,11,12,15,16,17-Decahydro-1H-Cyclopenta(A)Phenanthren-17-Yl)-6-Methyl-5-Methylideneheptanoic Acid

Cat. No.: B191145
CAS No.: 560-66-7
M. Wt: 470.7 g/mol
InChI Key: UGMQOYZVOPASJF-UHFFFAOYSA-N
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Description

Classification and Significance as a Lanostane-Type Triterpenoid (B12794562)

Eburicoic acid is classified as a tetracyclic triterpenoid. foodstruct.com Triterpenoids are a large and diverse group of natural products derived from a 30-carbon precursor, squalene (B77637). foodstruct.com Specifically, eburicoic acid belongs to the lanostane (B1242432) group of triterpenoids. naturalproducts.netnih.gov The core of its structure is the lanostane skeleton, also known as 4,4,14α-trimethylcholestane, which is a tetracyclic hydrocarbon. wikipedia.org This fundamental structure consists of four carbon rings. foodstruct.com

The biosynthesis of lanostane-type triterpenoids is a significant process in many organisms, particularly fungi. researchgate.net It begins with the cyclization of squalene or, more commonly, its epoxide, 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme 2,3-oxidosqualene-lanosterol cyclase. researchgate.net This process forms the characteristic tetracyclic lanostane backbone. In animals, the lanostane derivative lanosterol (B1674476) serves as the biogenetic precursor to all steroids. wikipedia.org In fungi, lanostane-type compounds like eburicoic acid are important secondary metabolites and are believed to play a role in maintaining the integrity of the fungal cell wall and regulating metabolism. researchgate.net The specific chemical structure of eburicoic acid is (3β)-3-Hydroxy-24-methylenelanost-8-en-21-oic acid. cymitquimica.com

Table 1: Chemical Properties of Eburicoic Acid

Property Value Source
Molecular Formula C31H50O3 naturalproducts.netclinisciences.com
Molecular Weight 470.73 g/mol clinisciences.comtargetmol.com
CAS Number 560-66-7 clinisciences.comtargetmol.com
Classification Lanostane-type Triterpenoid naturalproducts.netnih.gov
IUPAC Name 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylene-heptanoic acid naturalproducts.net

Historical Context of Eburicoic Acid Discovery and Initial Investigations

Eburicoic acid has been isolated from various species of fungi, particularly wood-inhabiting basidiomycetes. nih.gov It is recognized as a significant bioactive metabolite in fungi belonging to the Polyporaceae family. nih.govresearchgate.net Historically, it has been identified in the fruiting bodies and mycelia of several well-known medicinal fungi.

Initial isolations and ongoing research have frequently identified eburicoic acid in fungi such as:

Laetiporus sulphureus : Also known as "chicken of the woods," this fungus is a known producer of various lanostane triterpenoids, including eburicoic acid. asm.orgencyclopedia.pubnih.gov

Antrodia cinnamomea (also known as Antrodia camphorata or Taiwanofungus camphoratus): This rare medicinal mushroom, indigenous to Taiwan, is a rich source of both ergostane (B1235598) and lanostane-type triterpenoids, with eburicoic acid being a prominent lanostane representative. nih.govmdpi.comasm.org

Poria cocos (also known as Wolfiporia cocos): This fungus, used in traditional medicine, contains a variety of triterpenoid acids, including eburicoic acid. mdpi.comd-nb.info

Early scientific investigations focused on elucidating its structure and biosynthetic pathway. acs.orgacs.org Studies published as early as the 1950s and 1960s explored the biosynthesis of eburicoic acid, laying the groundwork for understanding how fungi produce this complex molecule. acs.orgacs.orgrsc.org These initial studies confirmed its triterpenoid nature and established its relationship to lanosterol, a key intermediate in steroid synthesis. acs.org

Overview of Multifaceted Bioactivities Under Scientific Scrutiny

Contemporary chemical biology research is actively exploring the diverse biological activities of eburicoic acid. asm.org The compound has demonstrated a wide spectrum of effects in preclinical studies, making it a molecule of interest for further investigation.

Key areas of bioactivity research include:

Anti-inflammatory and Analgesic Effects : Eburicoic acid has been shown to possess anti-inflammatory and analgesic properties. researchgate.netasm.org Studies have indicated that it can inhibit the production of pro-inflammatory mediators. researchgate.netresearchgate.net Research has explored its effects on reducing edema and inhibiting inflammatory pathways. researchgate.net

Antioxidant and Hepatoprotective Activity : The compound exhibits antioxidant properties and has been studied for its potential to protect the liver from chemically induced damage. targetmol.commedchemexpress.com Its hepatoprotective effects are linked to its ability to mitigate oxidative stress. targetmol.comresearchgate.net

Anticancer Potential : Eburicoic acid is under investigation for its effects against various cancer cell lines. asm.org Some triterpenoids have been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.ai

Antidiabetic and Antihyperlipidemic Effects : Research has demonstrated that eburicoic acid may have antidiabetic and antihyperlipidemic activities. nih.govmdpi.commedchemexpress.comnih.gov Studies in cellular and animal models suggest it can influence glucose uptake and lipid metabolism, potentially by affecting key regulatory proteins like PPARs and fatty acid synthase. nih.gov

Anti-atherosclerotic Properties : Recent studies have investigated the role of eburicoic acid in atherosclerosis. nih.govnih.gov Research suggests it may inhibit endothelial cell pyroptosis, a form of inflammatory cell death critical in the early stages of atherosclerosis, through pathways involving Keap1/Nrf2/HO-1. nih.govnih.gov

Neurotrophic Activity : Some lanostane triterpenoids, including those isolated from fungi that produce eburicoic acid, have been found to stimulate the expression of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). nih.gov

These multifaceted bioactivities have established eburicoic acid as a significant natural product in the landscape of chemical biology and drug discovery research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50O3 B191145 2-(3-Hydroxy-4,4,10,13,14-Pentamethyl-2,3,5,6,7,11,12,15,16,17-Decahydro-1H-Cyclopenta(A)Phenanthren-17-Yl)-6-Methyl-5-Methylideneheptanoic Acid CAS No. 560-66-7

Properties

IUPAC Name

2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMQOYZVOPASJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971389
Record name 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560-66-7
Record name Eburicoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of Eburicoic Acid

Diverse Fungal Sources

Eburicoic acid is predominantly isolated from a wide array of fungal species, particularly within the Basidiomycetes.

Several genera of Basidiomycetes are notable for producing eburicoic acid. These include:

Antrodia cinnamomea : Also known as Antrodia camphorata, this medicinal mushroom is a well-documented source of eburicoic acid. spandidos-publications.comnih.govftb.com.hrrsc.orgnih.gov It is often cultivated on the inner heartwood of the endemic evergreen Cinnamomum kanehirae in Taiwan. rsc.org Studies have shown that basswood cultivation of A. cinnamomea yields a high content of triterpenoids, with eburicoic acid being the second most abundant. nih.gov

Wolfiporia cocos : This fungus, also known by its synonym Poria cocos, is another significant source of eburicoic acid. qjure.comchemfaces.commdpi.com The compound is found in the sclerotia of the fungus, which are subterranean growths. qjure.comfrontiersin.org

Laetiporus sulphureus : Commonly known as the "chicken of the woods," this wood-rotting fungus is a known producer of eburicoic acid. clinsurggroup.comnih.govdovepress.comencyclopedia.pub The compound has been isolated from its fruiting bodies. clinsurggroup.comnih.gov

Fomitopsis pinicola : This wood-rotting basidiomycete, also referred to as the red-belted polypore, contains eburicoic acid. qjure.comsci-hub.seresearchgate.netbvsalud.org The compound has been identified in both the crust and the main fruiting body of the fungus. sci-hub.se

Fomitopsis officinalis : Also known as Agarikon, this medicinal polypore mushroom is a source of various secondary metabolites, including eburicoic acid. frontiersin.orgverdantleaf.comstir.ac.uktridhascholars.org

Trametes versatillis : This fungus has been identified as a high producer of eburicoic acid, with the compound accounting for approximately 1% of the dry weight of its cultured mycelia. nih.gov

Inonotus hispidus : Eburicoic acid has been isolated from the ethanolic extract of the fruiting bodies of this fungus. mdpi.com

Beyond the prominent Basidiomycetes genera, eburicoic acid has also been identified in other fungi. For instance, it has been found in Trametes lilacino-gilva, where it co-occurs with its 3-O-acetyl derivative. publish.csiro.au The fungus Glomerella fusarioides has been studied for its ability to transform eburicoic acid. jmaps.in

Basidiomycetes Genera (e.g., Antrodia cinnamomea, Wolfiporia cocos, Laetiporus sulphureus, Fomitopsis pinicola, F. officinalis)

Reported Plant Sources

While primarily of fungal origin, eburicoic acid has also been isolated from at least one plant species:

Oxalis corniculata L. : Commonly known as creeping wood sorrel, this herbaceous plant has been identified as a source of eburicoic acid. vnu.edu.vn The compound was isolated for the first time from the aerial parts of this plant. vnu.edu.vn

Advanced Extraction and Purification Techniques

The isolation of eburicoic acid from its natural sources involves a combination of extraction and chromatographic techniques to achieve high purity.

A common initial step in the isolation process is solvent extraction. This method leverages the differential solubility of eburicoic acid and other metabolites in various solvents.

Methanol (B129727) and Ethyl Acetate (B1210297) Extraction : A widely used method involves extracting the dried and powdered fungal material (e.g., mycelia or fruiting bodies of Antrodia cinnamomea) with methanol. nih.govacs.org The resulting methanol extract is then suspended in water and partitioned with ethyl acetate. nih.govacs.org The ethyl acetate fraction, which is enriched with triterpenoids like eburicoic acid, is then collected for further purification. nih.govacs.org

Hexane (B92381) and Methanol Extraction : For Fomitopsis pinicola, a sequential extraction with n-hexane followed by methanol has been employed to separate compounds based on polarity. sci-hub.se

Following solvent extraction, various chromatographic techniques are employed to separate eburicoic acid from other co-extracted compounds.

Silica (B1680970) Gel Chromatography : The crude extract is often subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically mixtures of hexane and ethyl acetate of increasing polarity, to separate fractions containing eburicoic acid. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) : For final purification and to achieve high purity (often >99%), High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govacs.orgacs.org A common HPLC setup for eburicoic acid purification involves a pre-packed column and a mobile phase such as chloroform:ethyl acetate. nih.govmundialsiglo21.com HPLC is also used for the quantitative analysis of eburicoic acid in extracts. researchgate.net

Interactive Data Table: Fungal Sources of Eburicoic Acid

Fungal SpeciesCommon NamePart Used
Antrodia cinnamomeaAntrodia, Camphor MushroomFruiting bodies, Mycelia spandidos-publications.comnih.gov
Wolfiporia cocosPoria, HoelenSclerotia qjure.comchemfaces.com
Laetiporus sulphureusChicken of the WoodsFruiting bodies clinsurggroup.comnih.gov
Fomitopsis pinicolaRed Belted PolyporeFruiting bodies qjure.comsci-hub.se
Fomitopsis officinalisAgarikonFruiting bodies frontiersin.orgverdantleaf.com
Trametes versatillis-Mycelia nih.gov
Inonotus hispidus-Fruiting bodies mdpi.com
Trametes lilacino-gilva-Not specified publish.csiro.au

Interactive Data Table: Plant Source of Eburicoic Acid

Plant SpeciesCommon NamePart Used
Oxalis corniculata L.Creeping Wood SorrelAerial parts vnu.edu.vn

Biosynthetic Pathways and Metabolic Transformations of Eburicoic Acid

Elucidation of Lanostane-Type Triterpenoid (B12794562) Biosynthesis

The biosynthesis of lanostane-type triterpenoids, including eburicoic acid, is a multi-step process that begins with the cyclization of squalene (B77637). This pathway is fundamental for the production of all animal and fungal steroids. wikipedia.org

The initial steps of this pathway involve the conversion of acetyl-CoA through the mevalonate (B85504) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). guidetopharmacology.org These five-carbon units are then sequentially condensed to form farnesyl pyrophosphate (FPP). wikipedia.orgrsc.org Two molecules of FPP are then joined in a reductive dimerization to create the 30-carbon acyclic hydrocarbon, squalene. wikipedia.orglibretexts.org

A key enzyme, squalene epoxidase, catalyzes the regioselective epoxidation of squalene to form (3S)-2,3-oxidosqualene. libretexts.orglibretexts.org This reaction is a critical control point in the pathway. The subsequent and most remarkable step is the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene-lanosterol cyclase, to form the tetracyclic triterpenoid scaffold, lanosterol (B1674476). libretexts.orgreactome.org This intricate reaction cascade results in the formation of four rings and seven chiral centers from a linear precursor. libretexts.org

Lanosterol then serves as the foundational molecule for a vast array of other steroids and triterpenoids. wikipedia.orglibretexts.org The biosynthesis of eburicoic acid from lanosterol involves a series of oxidative modifications. For instance, in Wolfiporia cocos, it is suggested that lanosterol is first oxidized at the C-21 position by a cytochrome P450 enzyme to form trametenolic acid. mdpi.com Subsequently, a sterol C-24 methyltransferase (SMT) is proposed to catalyze the formation of eburicoic acid from trametenolic acid. mdpi.com

Key Enzymes in Lanostane-Type Triterpenoid Biosynthesis:

EnzymeFunction
Squalene epoxidaseCatalyzes the epoxidation of squalene to 2,3-oxidosqualene. libretexts.orglibretexts.org
Oxidosqualene-lanosterol cyclaseCatalyzes the cyclization of 2,3-oxidosqualene to lanosterol. libretexts.orgreactome.org
Cytochrome P450 monooxygenases (CYPs)A large family of enzymes responsible for the extensive oxidative decoration of the triterpene scaffold, leading to a high diversity of compounds. frontiersin.orgbeilstein-journals.org
Sterol C-24 methyltransferase (SMT)Involved in the methylation of the sterol side chain. mdpi.com

Microbial Biotransformations of Eburicoic Acid by Fungi and Other Microorganisms

Eburicoic acid can be further metabolized by various microorganisms, leading to the production of novel derivatives with potentially altered biological activities. This process, known as biotransformation, leverages the enzymatic machinery of fungi and other microbes to perform specific chemical modifications that are often difficult to achieve through conventional chemical synthesis. jmaps.inmdpi.com

Fungi, in particular, are adept at carrying out a wide range of biotransformation reactions, including hydroxylation, oxidation, and cleavage of the triterpenoid structure. mdpi.comfrontiersin.org For example, the fungus Glomerella fusarioides has been shown to cleave Ring A of eburicoic acid. acs.org

The biotransformation of related triterpenoids has been extensively studied. For instance, fungi like Cunninghamella echinulata and Phanerochaete chrysosporium have been used to hydroxylate diterpenes. jmaps.in Similarly, various fungi have been employed for the biotransformation of betulinic and betulonic acids. jmaps.in These studies highlight the potential of microbial systems to generate a diverse array of modified triterpenoids from a single precursor.

Identified Enzymatic Pathways Involved in Eburicoic Acid Metabolism

The metabolism of eburicoic acid and other lanostane-type triterpenoids is heavily reliant on the activity of cytochrome P450 monooxygenases (CYPs). frontiersin.orgbeilstein-journals.org These heme-thiolate enzymes are responsible for the regio- and stereospecific oxidation of the triterpenoid backbone, introducing functional groups such as hydroxyls, carbonyls, and carboxyls. frontiersin.orgbeilstein-journals.org This oxidative tailoring is a crucial factor in the structural diversification of triterpenoids. frontiersin.org

In the context of eburicoic acid biosynthesis, a CYP enzyme is implicated in the initial oxidation of lanosterol. mdpi.com Further metabolism of eburicoic acid and its derivatives by fungi likely involves a suite of different CYP enzymes, each with specific substrate and regioselectivity. The identification and characterization of these enzymes are key to understanding the metabolic fate of eburicoic acid and for the potential biotechnological production of specific derivatives.

For example, in the biosynthesis of ganoderic acids in Ganoderma lucidum, which are also lanostane-type triterpenoids, specific CYP enzymes have been identified that catalyze various oxidative steps. researchgate.netmdpi.comscielo.org.mx This provides a model for the types of enzymatic reactions that are likely involved in the metabolism of eburicoic acid in other fungi.

Chemical Modifications and Synthetic Approaches to Eburicoic Acid Derivatives

Semisynthesis of Eburicoic Acid Analogues

Semisynthesis, a process that utilizes a naturally occurring compound as a starting material for chemical transformations, is a common approach for producing analogues of eburicoic acid. rsc.orgnih.gov This strategy allows for the creation of a diverse range of derivatives that would be difficult to produce through total synthesis.

Acetylation is a frequently employed chemical modification in the semisynthesis of eburicoic acid analogues. rsc.org This reaction typically involves the introduction of an acetyl group to the hydroxyl functions of the molecule.

The acetylation of eburicoic acid results in the formation of acetyl eburicoic acid. nih.gov This modification alters the physicochemical properties of the parent compound. For instance, acetylation can increase the lipophilicity of the molecule, which may influence its solubility and ability to cross biological membranes. biomedres.us The introduction of an acetyl group can also impact the compound's thermal stability. helsinki.fi

Table 1: Properties of Acetyl Eburicoic Acid

PropertyValue
Molecular Formula C33H52O4
Molecular Weight 512.8 g/mol
XLogP3-AA 8.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Source: PubChem nih.gov

Dehydrogenation is another significant chemical modification applied to eburicoic acid, leading to the formation of dehydroeburicoic acid. mdpi.comresearchgate.net This reaction involves the removal of hydrogen atoms, typically resulting in the formation of a new double bond within the molecule.

Studies have shown that dehydroeburicoic acid exhibits notable biological activities, sometimes even superior to the parent compound, eburicoic acid. mdpi.comresearchgate.net For example, both eburicoic acid and dehydroeburicoic acid have demonstrated anti-inflammatory effects by suppressing paw edema in mice through the downregulation of various inflammatory mediators. mdpi.comresearchgate.net Notably, the dehydrogenation was found to slightly enhance this anti-inflammatory activity. mdpi.comresearchgate.net

Table 2: Comparison of Eburicoic Acid and Dehydroeburicoic Acid

CompoundKey Biological Finding
Eburicoic Acid Suppresses λ-carrageenan-simulated paw edema in mice by down-regulating mediators including NO, iNOS, COX-2, TNF-α, and IL-1β. mdpi.comresearchgate.net
Dehydroeburicoic Acid Also suppresses paw edema with a slight improvement in activity compared to eburicoic acid. mdpi.comresearchgate.net

Acetylation and its Impact on Molecular Properties

Chemical Transformations and Degradation Studies

Chemical transformations and degradation studies of eburicoic acid have been instrumental in elucidating its structure and providing pathways to other important steroid derivatives. These studies involve controlled cleavage of the side-chain or the ring structure.

The side-chain of eburicoic acid can be selectively cleaved to yield pregnane-type steroids. This degradation process is a valuable synthetic route to 14-methylpregnane derivatives. acs.org The transformation of eburicoic acid has been successfully used to prepare 4,4,14α-trimethylpregn-8-ene-2,7,11,20-tetraone, which was identical to a sample prepared from the degradation of cucurbitacin A. worldscientific.com This correlation provided a crucial link in confirming the structure and stereochemistry of the cucurbitacin family of compounds. worldscientific.com Similarly, the degradation of lanosterol (B1674476), a related triterpenoid (B12794562), has been shown to produce pregnane (B1235032) derivatives. rsc.org

The tetracyclic ring system of eburicoic acid can also be subjected to cleavage reactions. For instance, the fungus Glomerella fusarioides has been shown to cleave Ring A of eburicoic acid. acs.org This microbial transformation results in the formation of 4-hydroxy-3,4-seco-eburica-8,24(28)-diene-3,21-dioic acid. harvard.edu Such ring-opening reactions, whether microbial or chemical, can proceed through various mechanisms, including heterolytic cleavage. chemrxiv.org These reactions are significant as they can lead to novel seco-triterpenoids with unique structural features and potential biological activities.

Pharmacological Investigations and Mechanistic Elucidations in Research Models

Anticancer Activities and Underlying Molecular Mechanisms

Eburicoic acid demonstrates significant anticancer effects through a complex interplay of molecular pathways. nih.gov Investigations reveal that it can induce a form of cell death known as autophagy, which is mediated by stress signals originating from the endoplasmic reticulum. nih.govnih.gov This process is intricately linked to the generation of reactive oxygen species, depletion of cellular energy reserves, and shifts in ion concentrations within the cell. nih.govresearchgate.net

Modulation of Cell Viability in Neoplastic Cell Lines

Eburicoic acid has been shown to effectively reduce the viability of various cancer cells. nih.gov In human hepatoma Hep 3B cells, treatment with eburicoic acid led to a dose- and time-dependent decrease in cell survival. researchgate.net Specifically, at concentrations of 10, 20, and 30 μM, cell viability was significantly reduced after 24 hours of treatment, with an IC50 value (the concentration required to inhibit the growth of 50% of cells) determined to be 18.4 μM. nih.gov Studies have also noted its growth inhibitory activity in breast cancer cell lines. mdpi.com The cytotoxic effects of eburicoic acid and related compounds have been observed across a range of human cancer cells, including those of the colon and breast. iiarjournals.org

Table 1: Effect of Eburicoic Acid on Hep 3B Cell Viability

Concentration (μM) 12h (% Viability) 24h (% Viability) 48h (% Viability)
10 82.4 ± 4.5 56.1 ± 1.2 60.0 ± 2.0
20 68.4 ± 6.5 48.8 ± 2.5 55.9 ± 3.8
30 52.4 ± 2.9 42.2 ± 2.2 53.5 ± 3.5

Data represents the mean ± standard deviation.

Induction of Endoplasmic Reticulum Stress-Mediated Autophagy

A key mechanism of eburicoic acid's anticancer activity is the induction of autophagy, a cellular self-degradation process, triggered by endoplasmic reticulum (ER) stress. nih.govspandidos-publications.com The ER is a critical organelle for protein folding, and an accumulation of misfolded proteins can lead to ER stress, activating a signaling cascade known as the unfolded protein response (UPR). e-dmj.orgmdpi.com Eburicoic acid treatment has been found to cause ER stress in Hep 3B cells, which subsequently leads to autophagy rather than apoptosis. nih.gov This is evidenced by the conversion of LC3-I to LC3-II and the formation of numerous autophagosomes and autolysosomes, which are hallmark features of autophagy. nih.gov This ER stress-mediated autophagy appears to be a primary mode of cell death induced by the compound in these cancer cells. nih.govresearchgate.net

Regulation of Reactive Oxygen Species (ROS) Generation

Eburicoic acid has been observed to promote the generation of reactive oxygen species (ROS) in human hepatoma cells. nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, leading to cellular damage and cell death. nih.govmdpi.com The production of ROS is an early event in the mechanism of eburicoic acid, contributing to the subsequent induction of ER stress and autophagy. nih.govresearchgate.net While some contexts report an inhibition of ROS production by eburicoic acid, in the context of human hepatoma cells, its pro-oxidant activity is a key part of its anticancer mechanism. iiarjournals.orgspandidos-publications.com

Alterations in Cytosolic Calcium Ion Concentration

Following the initial events of ROS generation and ATP depletion, eburicoic acid causes an increase in the concentration of cytosolic calcium ions (Ca2+). nih.govresearchgate.net This is believed to result from the release of calcium ions from the endoplasmic reticulum into the cytoplasm. nih.govresearchgate.net In Hep 3B cells treated with eburicoic acid, a dose-dependent increase in cytosolic calcium was observed, with the highest concentration being 2.23 times greater than the control. researchgate.net This elevation in intracellular calcium is a significant signaling event that contributes to the induction of autophagy. nih.govresearchgate.net

Differential Phosphorylation of Key Signaling Proteins

The signaling cascade initiated by eburicoic acid involves the differential phosphorylation of several key proteins that regulate cell death and survival pathways. nih.govresearchgate.net

DAPK (Death-Associated Protein Kinase): Treatment with eburicoic acid leads to a decrease in the phosphorylation of DAPK at Ser308 in Hep 3B cells. researchgate.net DAPK is a calcium/calmodulin-dependent serine/threonine kinase that can promote autophagy by phosphorylating Beclin-1. mdpi.com The dephosphorylation of DAPK observed in response to eburicoic acid is a key regulatory step in its mechanism. nih.gov

Beclin-1: In contrast to DAPK, the phosphorylation of Beclin-1 at Thr119 is upregulated by eburicoic acid. researchgate.net Beclin-1 is a central component of the machinery that initiates autophagy, and its interaction with Bcl-2 normally inhibits this process. mdpi.com Phosphorylation of Beclin-1 can disrupt this inhibitory interaction, thereby promoting autophagy. mdpi.com

JNK (c-Jun N-terminal Kinase): Eburicoic acid treatment also results in the increased phosphorylation of JNK. nih.govresearchgate.net The JNK pathway can be activated by ER stress and is known to play a role in both autophagy and apoptosis. mdpi.com In this context, JNK activation contributes to the autophagic response. nih.gov

Bcl-2 (B-cell lymphoma 2): The phosphorylation of the anti-apoptotic protein Bcl-2 is also upregulated by eburicoic acid. nih.govresearchgate.net While Bcl-2 typically inhibits autophagy by binding to Beclin-1, its phosphorylation by JNK can disrupt this interaction, thereby promoting autophagy. mdpi.com The increased expression and phosphorylation of Bcl-2 may explain why eburicoic acid induces autophagy rather than apoptosis in these cells. nih.gov

Table 2: Relative Phosphorylation of Key Signaling Proteins in Hep 3B Cells Treated with Eburicoic Acid for 24 hours

Protein 10 μM 20 μM 30 μM
p-DAPK1 (Ser308) 0.92 0.69 0.64
p-Beclin-1 (Thr119) 1.29 1.16 1.02

Values are expressed as a fold change relative to the negative control.

Influence on Programmed Cell Death Pathways (e.g., Apoptosis)

Eburicoic acid has been shown to influence programmed cell death, a critical process in tissue homeostasis and disease. While some studies suggest it can induce a form of programmed cell death called pyroptosis in certain cell types, other research indicates it may protect against apoptosis under specific conditions. nih.govnih.govoup.com

In the context of cancer research, one study on human hepatoma Hep 3B cells found that eburicoic acid did not induce apoptosis but instead led to autophagy, a cellular self-degradation process. nih.gov This was associated with the promotion of reactive oxygen species (ROS) generation, ATP depletion, and subsequent endoplasmic reticulum (ER) stress. nih.gov This ER stress resulted in an elevated concentration of cytosolic calcium ions and increased expression of BiP (Binding immunoglobulin protein), a key marker of the unfolded protein response. nih.gov The study also noted the downregulation of DAPK phosphorylation and upregulation of Beclin-1, JNK, and Bcl-2 phosphorylation, ultimately leading to autophagy. nih.gov

Conversely, in a model of atherosclerosis, eburicoic acid was found to inhibit endothelial cell pyroptosis, a pro-inflammatory form of programmed cell death. nih.govspandidos-publications.com This effect was mediated through the Keap1/Nrf2/HO-1/ROS pathway. nih.govspandidos-publications.com By decreasing the expression of key pyroptosis-related proteins like NLRP3, cleaved caspase-1, and GSDMD-N, eburicoic acid helped maintain plasma membrane integrity. nih.govspandidos-publications.com

Inhibition of Lactate (B86563) Dehydrogenase (LDH) Activity

Lactate dehydrogenase (LDH) is an enzyme that plays a crucial role in anaerobic glycolysis. patsnap.com Elevated LDH levels are often associated with cell damage and are a hallmark of certain diseases, including cancer. nih.govpatsnap.com Eburicoic acid has been identified as an inhibitor of LDH. nih.govnih.gov

In a study investigating the effects of eburicoic acid on endothelial cells, it was observed that the compound inhibited the release of LDH. nih.govspandidos-publications.com This inhibition of LDH release suggests a protective effect on the plasma membrane integrity of the cells. nih.govspandidos-publications.com The targeting of LDH is considered a potential therapeutic strategy in cancer, as it can disrupt the metabolic processes that cancer cells rely on for rapid proliferation. patsnap.com

Anti-inflammatory Effects and Immunomodulatory Pathways

Eburicoic acid has demonstrated significant anti-inflammatory and immunomodulatory effects across various research models. Its mechanisms of action involve the attenuation of pro-inflammatory cytokine expression, modulation of antioxidant enzyme systems, and inhibition of key inflammatory enzymes and mediators.

Attenuation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-18)

A consistent finding in multiple studies is the ability of eburicoic acid to reduce the expression and secretion of several pro-inflammatory cytokines. These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18), are key drivers of inflammatory responses. nih.govresearchgate.netresearchgate.netnih.govnih.gov

In a mouse model of carrageenan-induced paw edema, administration of eburicoic acid significantly attenuated the serum levels of TNF-α and IL-1β. researchgate.netacs.org Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, eburicoic acid and its acetylated form dose-dependently suppressed the production of TNF-α, IL-1β, and IL-6. researchgate.netnih.govtandfonline.comtandfonline.com Research on human umbilical vascular endothelial cells (HUVECs) also showed that eburicoic acid downregulated the secretion of IL-1β, IL-6, and IL-18. nih.govspandidos-publications.comnih.gov

The suppressive effect of eburicoic acid on these cytokines is often linked to the inhibition of upstream signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway. researchgate.net

CytokineEffect of Eburicoic AcidResearch ModelReferences
TNF-αDecreased expression/secretionCarrageenan-induced paw edema (mice), LPS-stimulated RAW264.7 macrophages researchgate.netresearchgate.netnih.govacs.orgtandfonline.com
IL-1βDecreased expression/secretionCarrageenan-induced paw edema (mice), LPS-stimulated RAW264.7 macrophages, HUVECs nih.govspandidos-publications.comresearchgate.netresearchgate.netnih.govnih.govacs.orgtandfonline.comtandfonline.com
IL-6Decreased expression/secretionLPS-stimulated RAW264.7 macrophages, HUVECs nih.govspandidos-publications.comresearchgate.netnih.govnih.govtandfonline.comtandfonline.com
IL-18Decreased secretionHUVECs nih.govspandidos-publications.comnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Eburicoic acid has been shown to bolster the body's natural antioxidant defenses by modulating the activity of key endogenous antioxidant enzymes. These enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), play a vital role in neutralizing harmful reactive oxygen species (ROS). researchgate.netmundialsiglo21.commdpi.comufp.pt

In a mouse model of carrageenan-induced paw edema, treatment with eburicoic acid resulted in increased activities of CAT, SOD, and GPx in the inflamed paw tissue. researchgate.netacs.orgchemfaces.com Similarly, in a model of carbon tetrachloride (CCl4)-induced acute hepatic injury in mice, pretreatment with eburicoic acid led to a significant increase in the activities of these same antioxidant enzymes in the liver. mundialsiglo21.comnih.govresearchgate.net This enhancement of the antioxidant system contributes to the compound's protective effects against oxidative stress-induced tissue damage.

EnzymeEffect of Eburicoic AcidResearch ModelReferences
Catalase (CAT)Increased activityCarrageenan-induced paw edema (mice), CCl4-induced hepatic injury (mice) researchgate.netacs.orgmundialsiglo21.comchemfaces.comnih.gov
Superoxide Dismutase (SOD)Increased activityCarrageenan-induced paw edema (mice), CCl4-induced hepatic injury (mice) researchgate.netacs.orgmundialsiglo21.comchemfaces.comnih.gov
Glutathione Peroxidase (GPx)Increased activityCarrageenan-induced paw edema (mice), CCl4-induced hepatic injury (mice) researchgate.netacs.orgmundialsiglo21.comnih.govnih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators. researchgate.netresearchgate.net Eburicoic acid has been found to inhibit the expression of both iNOS and COX-2. researchgate.netresearchgate.net

In studies using LPS-stimulated RAW264.7 macrophages, eburicoic acid and its acetylated derivative suppressed the protein and mRNA expression levels of iNOS and COX-2 in a dose-dependent manner. researchgate.netnih.govtandfonline.comtandfonline.com Furthermore, in a carrageenan-induced paw edema model in mice, western blotting analysis revealed that eburicoic acid decreased the expression of iNOS and COX-2 in the inflamed paw tissue. researchgate.netacs.orgchemfaces.com This inhibition was also observed in a mouse model of CCl4-induced liver injury. nih.govspandidos-publications.com The downregulation of these enzymes is a significant contributor to the anti-inflammatory effects of eburicoic acid.

Reduction of Inflammatory Mediators (e.g., Nitric Oxide, Malondialdehyde)

Consistent with its inhibitory effects on iNOS, eburicoic acid has been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netacs.org In LPS-stimulated RAW264.7 macrophages, eburicoic acid significantly inhibited the release of NO. researchgate.net This effect was also observed in a mouse model of carrageenan-induced paw edema, where eburicoic acid attenuated the levels of NO in both the edema paw and serum. researchgate.netacs.org

Malondialdehyde (MDA) is a product of lipid peroxidation and serves as a biomarker of oxidative stress. acs.orgejgm.co.uk Eburicoic acid has been demonstrated to reduce MDA levels. In the carrageenan-induced paw edema model, treatment with eburicoic acid significantly attenuated the levels of MDA in the inflamed paw and serum. researchgate.netacs.orgchemfaces.com This reduction in MDA indicates a protective effect against oxidative damage to lipids.

Impact on Neutrophil Infiltration

Eburicoic acid has demonstrated a significant capacity to reduce neutrophil infiltration in inflammatory models. In a study involving λ-carrageenan-induced paw edema in mice, treatment with eburicoic acid resulted in a notable decrease in the infiltration of neutrophils into the inflamed paw tissue at the fifth hour following carrageenan administration. researchgate.netacs.orgnih.gov This effect is a key indicator of its anti-inflammatory properties, as neutrophils are primary cells involved in the acute inflammatory response, and their accumulation at the site of injury contributes to tissue damage. The diminished neutrophil presence suggests that eburicoic acid can interfere with the inflammatory cascade at a cellular level. researchgate.net

Modulation of the NF-κB Signaling Pathway

Eburicoic acid exerts its anti-inflammatory effects in part through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Research has shown that eburicoic acid can inhibit the activation of the NF-κB pathway, which is a critical regulator of inflammatory responses. scielo.br In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, eburicoic acid was found to reduce the levels of phosphorylated NF-κBp65. nih.govresearchgate.net This inhibition of NF-κB activation subsequently leads to the downregulation of various pro-inflammatory mediators.

Specifically, eburicoic acid has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are downstream targets of the NF-κB pathway. nih.govresearchgate.net Furthermore, it inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Some studies suggest that the suppression of the NF-κB pathway by eburicoic acid may be mediated through the PI3K/Akt/mTOR signaling cascade. nih.govresearchgate.net By targeting this central pathway, eburicoic acid effectively attenuates the inflammatory response in various experimental models.

Hepatoprotective Mechanisms in Experimental Acute Hepatic Injury Models

Eburicoic acid has demonstrated significant hepatoprotective effects in mouse models of acute liver injury induced by carbon tetrachloride (CCl4). medchemexpress.comnih.govmundialsiglo21.com Its protective mechanisms are attributed to its antioxidant and anti-inflammatory properties. nih.govchemfaces.com

In CCl4-treated mice, pretreatment with eburicoic acid prevented the elevation of key liver injury markers, aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), in the serum. nih.govmundialsiglo21.com It also mitigated the increase in liver lipid peroxides. nih.gov

The hepatoprotective action of eburicoic acid is further supported by its ability to modulate antioxidant enzymes. nih.gov Following CCl4 administration, treatment with eburicoic acid led to a decrease in the activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). nih.gov

From an anti-inflammatory standpoint, eburicoic acid was found to decrease the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in the livers of CCl4-treated mice. nih.gov Western blot analysis revealed that eburicoic acid significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while increasing the expression of cytochrome P450 2E1 (CYP2E1). nih.govmundialsiglo21.comchemfaces.com These findings collectively suggest that eburicoic acid protects the liver from acute injury by bolstering antioxidant defenses and suppressing inflammatory pathways. nih.gov

Metabolic Regulation: Antidiabetic and Antihyperlipidemic Effects

Improvement of Insulin (B600854) Resistance in Experimental Models

Eburicoic acid has shown promise in improving insulin resistance in both in vitro and in vivo models. In palmitate-treated C2C12 myotube cells, a model for insulin resistance, eburicoic acid was able to restore the decreased expression of key proteins involved in insulin signaling. nih.gov

In a high-fat diet (HFD)-fed mouse model, which mimics type 2 diabetes, eburicoic acid demonstrated significant antidiabetic and antihyperlipidemic effects. nih.gov Mice fed an HFD for 14 weeks exhibited increased blood levels of glucose, triglyceride, free fatty acid (FFA), insulin, and leptin. nih.gov Treatment with eburicoic acid prevented these increases. nih.gov Furthermore, HFD-fed mice treated with eburicoic acid showed improved peripheral insulin sensitivity. nih.govnih.gov The compound also led to a reduction in adipose lipid accumulation by decreasing the expression of lipogenic genes such as fatty acid synthase (FAS) and peroxisome proliferator-activated receptor γ (PPARγ) in adipose tissue. nih.gov These findings highlight the potential of eburicoic acid in managing metabolic disorders characterized by insulin resistance and hyperlipidemia. nih.gov

ModelKey FindingsReference
Palmitate-Treated C2C12 MyotubesRestored decreased expression of phospho-5'-adenosine monophosphate-activated protein kinase (AMPK)/total AMPK and phospho-Akt/total-Akt. nih.gov
High-Fat Diet-Fed MicePrevented increases in blood glucose, triglyceride, free fatty acid, insulin, and leptin levels. nih.gov
High-Fat Diet-Fed MiceImproved peripheral insulin sensitivity. nih.govnih.gov
High-Fat Diet-Fed MiceReduced adipose lipid accumulation by decreasing FAS and PPARγ expression. nih.gov

Enhancement of Glucose Uptake in Skeletal Muscle Cells

Role of Glucose Transporter Type 4 (GLUT4) Translocation

A key mechanism underlying the antidiabetic effect of eburicoic acid is its ability to enhance glucose uptake in skeletal muscle cells, primarily through the translocation of Glucose Transporter Type 4 (GLUT4). nih.gov GLUT4 is the principal insulin-regulated glucose transporter in skeletal muscle and adipose tissue. nih.govscielo.br Its movement from intracellular vesicles to the plasma membrane is a critical step for glucose uptake into these cells. nih.govscielo.br

In insulin-resistant C2C12 myotube cells, treatment with eburicoic acid significantly prevented the palmitate-induced decrease in membrane GLUT4 expression levels. nih.govresearchgate.net This suggests that eburicoic acid can counteract the negative effect of excess fatty acids on GLUT4 trafficking.

Furthermore, in high-fat diet-fed mice, eburicoic acid treatment enhanced the expression of membrane GLUT4 in skeletal muscle. nih.gov This increased translocation of GLUT4 to the cell surface facilitates greater glucose uptake from the bloodstream into the muscle tissue, thereby contributing to lower blood glucose levels. nih.gov The enhancement of GLUT4 translocation by eburicoic acid appears to be mediated by the activation of the AMPK and Akt signaling pathways, both of which are known to play crucial roles in regulating glucose metabolism and GLUT4 trafficking. nih.gov

Experimental ModelEffect of Eburicoic AcidAssociated Signaling PathwaysReference
Palmitate-Treated C2C12 MyotubesPrevented the decrease in membrane GLUT4 expression.AMPK, Akt nih.govresearchgate.net
High-Fat Diet-Fed MiceEnhanced membrane expression levels of GLUT4 in skeletal muscle.AMPK, Akt nih.gov
Activation of 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK)

Eburicoic acid has been shown to activate 5′-adenosine monophosphate-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. dovepress.com In research models, treatment with eburicoic acid led to increased phosphorylation of AMPK in both liver and skeletal muscle tissues. researchgate.netnih.govresearchgate.net This activation is significant because AMPK stimulation is known to initiate signaling cascades that promote ATP-producing pathways, such as fatty acid oxidation, while inhibiting ATP-consuming processes like triglyceride and protein synthesis. dovepress.com

Studies on palmitate-induced insulin-resistant C2C12 myotube cells demonstrated that eburicoic acid could prevent and restore the decreased levels of phospho-AMPK. nih.gov Furthermore, in high-fat diet-fed mice, eburicoic acid treatment enhanced the expression of phospho-AMPK in skeletal muscle, which is associated with increased glucose uptake. nih.gov This was accompanied by an increase in hepatic phospho-AMPK levels. nih.gov The activation of AMPK by eburicoic acid suggests a therapeutic potential for conditions characterized by dysregulated energy metabolism, such as type 2 diabetes. dovepress.com

Regulation of Hepatic Glucose Production via Gluconeogenic Enzymes (e.g., Glucose-6-Phosphatase, Phosphoenolpyruvate (B93156) Carboxykinase)

Eburicoic acid has demonstrated the ability to regulate hepatic glucose production by modulating the expression of key gluconeogenic enzymes. Research in streptozotocin-induced diabetic mice revealed that treatment with an extract containing eburicoic acid reduced the hepatic mRNA levels of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). researchgate.net These enzymes are critical in the process of gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. nih.gov

Inhibition of these enzymes leads to a decrease in hepatic glucose output, which is a significant factor in maintaining glucose homeostasis. nih.govfrontiersin.org Studies have shown that in diabetic models, where hepatic glucose production is often abnormally high, eburicoic acid treatment can lead to a net glucose-lowering effect. researchgate.net Specifically, in high-fat diet-fed mice, eburicoic acid decreased the mRNA levels of PEPCK, contributing to the inhibition of hepatic glucose production and resulting in lower blood glucose levels. nih.gov This regulatory action on gluconeogenic enzymes highlights a key mechanism through which eburicoic acid may exert its anti-diabetic effects.

Modulation of Adipose and Hepatic Lipid Metabolism

Eburicoic acid has been found to significantly modulate lipid metabolism in both adipose and hepatic tissues. This modulation occurs through various mechanisms, including the regulation of enzymes involved in lipid synthesis and the activation of key transcription factors that govern fatty acid oxidation.

Research has shown that eburicoic acid can reduce the expression of key lipogenic enzymes. In studies involving diabetic mouse models, treatment with an extract containing eburicoic acid led to decreased expression of fatty acid synthase (FAS). researchgate.net FAS is a central enzyme in the synthesis of fatty acids. Furthermore, the mRNA levels of diacylglycerol acyltransferase-2 (DGAT2), another important enzyme in triglyceride synthesis, were also reduced. researchgate.net In high-fat diet-fed mice, eburicoic acid treatment resulted in a reduction in the expression of hepatic FAS. nih.gov This inhibitory effect on lipogenic enzymes contributes to a decrease in lipid accumulation in the liver and a reduction in plasma triglyceride levels. researchgate.net

Eburicoic acid has been demonstrated to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of fatty acid oxidation. researchgate.net In streptozotocin-induced diabetic mice, treatment with an extract containing eburicoic acid enhanced the expression levels of PPARα. researchgate.net Similarly, in high-fat diet-fed mice, eburicoic acid treatment increased hepatic expression of PPARα, which is known to enhance fatty acid oxidation. nih.gov The activation of PPARα by eburicoic acid contributes to its hypolipidemic effects by promoting the breakdown of fatty acids, thereby reducing lipid accumulation.

Eburicoic acid has been shown to modulate the activity of sterol regulatory element-binding protein 1c (SREBP1c), a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis. In streptozotocin-induced diabetic mice, an extract containing eburicoic acid was found to decrease the mRNA levels of SREBP1c. researchgate.net This reduction in SREBP1c expression was also observed in the livers of high-fat diet-fed mice treated with eburicoic acid. nih.gov By downregulating SREBP1c, eburicoic acid can suppress the expression of lipogenic genes, leading to reduced triglyceride synthesis and lower plasma triglyceride levels. researchgate.netnih.gov

Interactive Data Table: Effects of Eburicoic Acid on Metabolic Parameters

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Influence on Adipocytokines (e.g., Adiponectin, Leptin)

Eburicoic acid has been observed to influence the levels of important adipocytokines, namely adiponectin and leptin. In high-fat diet-fed mice, administration of eburicoic acid prevented the decrease in circulating adiponectin levels that is typically induced by such a diet. nih.gov Adiponectin is known to have insulin-sensitizing and anti-inflammatory properties.

Furthermore, studies in streptozotocin-induced diabetic mice showed that eburicoic acid treatment significantly enhanced both adiponectin and leptin levels. rsc.org Leptin plays a key role in regulating energy balance by inhibiting hunger. The modulation of these adipocytokines by eburicoic acid suggests its potential to beneficially impact the complex interplay between adipose tissue and systemic metabolism. rsc.org

Impact on Akt/Protein Kinase B (PKB) Signaling Pathways

Eburicoic acid has been investigated for its influence on various cellular signaling pathways, including the Akt/Protein Kinase B (PKB) signaling cascade. This pathway is a critical regulator of numerous cellular processes such as cell survival, proliferation, and metabolism. nih.gov The activation of Akt/PKB is initiated by various stimuli, including growth factors and hormones, and occurs downstream of phosphoinositide 3-kinase (PI-3K). nih.gov This process involves the generation of lipid second messengers that facilitate the translocation of Akt/PKB to the plasma membrane, where it is phosphorylated and activated. nih.gov

Research indicates that eburicoic acid can modulate these biochemical pathways. biosynth.com Its interaction with cellular signaling underscores its potential for further investigation in the context of diseases where the Akt/PKB pathway is dysregulated. nih.govbiosynth.com The lanostane-type triterpenoid (B12794562) structure of eburicoic acid is central to its biological activities, which include the modulation of enzyme inhibition and various cellular processes. biosynth.com Further studies are exploring the specific mechanisms by which eburicoic acid and its derivatives impact the Akt/PKB signaling pathway and the subsequent physiological outcomes. researchgate.netscispace.com

Antimicrobial Properties

Eburicoic acid, a triterpenoid found in various fungi, has demonstrated notable antimicrobial capabilities. biosynth.comnih.gov

Research has shown that eburicoic acid possesses antifungal properties. ontosight.ai For instance, derivatives of eburicoic acid have been evaluated for their activity against a range of fungi. While specific minimum inhibitory concentration (MIC) values for eburicoic acid against various fungal species are a subject of ongoing research, related triterpenoids have shown efficacy. mdpi.com The potential for eburicoic acid to be used in addressing fungal infections is an area of active investigation. biosynth.comnih.gov

Eburicoic acid has been reported to exhibit activity against various bacteria. nih.gov Studies have shown that certain derivatives of eburicoic acid are effective against Staphylococcus aureus and Mycobacterium tuberculosis. acs.org The antibacterial effect is not solely dependent on pH changes but also involves other mechanisms. semanticscholar.org For example, the transformation of the antibacterially inactive eburicoic acid into an active substance has been achieved through microbial enzymes. acs.org One such transformed derivative, 3,4-seco-Δ⁸,²⁴(²⁸)-eburicadien-4-ol-3,21-dioic acid, showed activity against Staphylococcus aureus and Mycobacterium tuberculosis var. BCG at MIC values of 9 and 2 µg/mL, respectively. acs.org

CompoundBacterial StrainMIC (µg/mL)
3,4-seco-Δ⁸,²⁴(²⁸)-eburicadien-4-ol-3,21-dioic acidStaphylococcus aureus9
3,4-seco-Δ⁸,²⁴(²⁸)-eburicadien-4-ol-3,21-dioic acidMycobacterium tuberculosis var. BCG2

Demonstrated Antifungal Activity

Neurobiological Modulations

Eburicoic acid has been identified as a compound with potential neurotrophic effects, capable of influencing neuronal growth and the expression of key neurotrophic factors. nih.govresearchgate.net

Studies have demonstrated that eburicoic acid can enhance neurite outgrowth, a crucial process for neuronal development and regeneration. In experiments using rat pheochromocytoma (PC-12) cells, a well-established model for studying neurite outgrowth, eburicoic acid, when supplemented with nerve growth factor (NGF), led to a more significant differentiation of neurite-bearing cells compared to cells treated with NGF alone. nih.govresearchgate.net While eburicoic acid by itself did not induce neurite outgrowth, its synergistic effect with NGF suggests it potentiates NGF-induced neuronal differentiation. nih.govresearchgate.net The mean length of neurite outgrowth was observed to increase over a 72-hour period in the presence of eburicoic acid and NGF. nih.govresearchgate.net

TreatmentEffect on Neurite Outgrowth in PC-12 Cells
Eburicoic acid aloneNo neurite outgrowth observed
Eburicoic acid + 5 ng/mL NGFStronger differentiation of neurite-bearing cells compared to NGF alone

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and plasticity. nih.govwikipedia.org Its expression is vital for learning and memory. frontiersin.orgelifesciences.org Research has explored the impact of various natural compounds on BDNF expression. While direct studies on eburicoic acid's effect on BDNF expression are part of a broader investigation into lanostane (B1242432) triterpenoids, related compounds have shown potent activity. nih.govresearchgate.net For instance, sulphurenic acid and 15α-dehydroxytrametenolic acid were found to significantly upregulate BDNF expression in human astrocytoma 1321N1 cells. researchgate.net These findings suggest that lanostane triterpenoids as a class, which includes eburicoic acid, may have the potential to modulate the expression of crucial neurotrophic factors like BDNF. nih.govresearchgate.net The activation of the BDNF receptor, TrkB, initiates signaling cascades important for neuroprotection. mdpi.com

Neurotrophic Effects Promoting Neurite Outgrowth

Gastrointestinal Protective Mechanisms

Eburicoic acid has been identified in research as a potential agent for protecting the gastric mucosa through multiple mechanisms. Studies indicate its ability to directly influence acid secretion, protect against ulcer formation, reduce oxidative damage, and inhibit inflammation within the stomach lining.

Research has demonstrated that eburicoic acid can directly inhibit the H+/K+-ATPase (proton pump), an enzyme crucial for the final step of gastric acid secretion in parietal cells. nih.govresearchgate.netresearchgate.net In a study involving a mouse model, the oral administration of eburicoic acid was found to significantly attenuate H+/K+-ATPase activity. science.gov This inhibitory action is believed to be a key component of its gastroprotective effect, as it directly reduces the primary aggressive factor, gastric acid. science.govresearchgate.net

Computer-aided molecular docking simulations have been used to model the interaction between eburicoic acid and the H+/K+-ATPase enzyme, providing a theoretical basis for this inhibitory activity. science.govscience.gov The mechanism is comparable to that of potassium-competitive acid blockers (P-CABs), which bind to the enzyme, often near the potassium (K+) binding site, and prevent the exchange of protons (H+) for K+, thereby blocking acid production. wjgnet.com

Eburicoic acid has shown a protective effect against the formation of gastric ulcers in animal models. nih.govresearchgate.net In studies where gastric lesions were induced in mice using a combination of ethanol (B145695) and aspirin, oral administration of eburicoic acid provided significant protection to the gastric mucosa. science.gov The protective effect was dose-dependent, with higher doses of eburicoic acid leading to a greater reduction in ulcer index. This suggests that the compound can effectively shield the stomach lining from damage caused by common ulcerogenic agents like NSAIDs and alcohol. science.govnih.gov

The development of peptic ulcers is often understood as an imbalance between aggressive factors (like acid and pepsin) and the defensive mechanisms of the gastric mucosa (such as mucus secretion and blood flow). nih.gov By inhibiting acid secretion, eburicoic acid helps to shift this balance in favor of mucosal defense.

Oxidative stress is a significant factor in the pathogenesis of gastric mucosal injury. nih.gov An imbalance between reactive oxygen species (ROS) and the antioxidant defense system can lead to cellular damage and ulceration. wjgnet.com Eburicoic acid has demonstrated antioxidant properties in various research models. researchgate.netresearchgate.net

In a study on inflammation, treatment with eburicoic acid was found to increase the activity of key antioxidant enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), in tissue samples. researchgate.net Simultaneously, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. researchgate.net While this particular study was not performed on gastric tissue, the mechanisms are relevant. Enhancing the activity of endogenous antioxidant enzymes like SOD and CAT is a known strategy for protecting the gastric mucosa, as these enzymes scavenge harmful free radicals that contribute to inflammation and ulcer formation. scialert.net

Inflammation is a critical component of gastric ulcer development and persistence. nih.gov Eburicoic acid and its derivatives have been shown to possess significant anti-inflammatory activities. researchgate.netmdpi.com Research has demonstrated that these compounds can suppress paw edema in mice, a common model for inflammation, by down-regulating the expression and production of several key inflammatory mediators. researchgate.net

Treatment with eburicoic acid has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory molecules. researchgate.netmdpi.com Furthermore, it significantly reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netmdpi.com An acetyl derivative of eburicoic acid was also found to decrease the production of IL-6. researchgate.net These findings suggest that eburicoic acid can mitigate the inflammatory cascade that contributes to tissue damage in the gastric mucosa. researchgate.net

Reduction of Oxidative Stress within Gastric Mucosa

Cardiovascular Protective Mechanisms

Beyond its gastrointestinal effects, eburicoic acid has been investigated for its potential role in cardiovascular protection, specifically by targeting cellular processes involved in the development of atherosclerosis.

Pyroptosis, a pro-inflammatory form of programmed cell death, in vascular endothelial cells is considered a critical initiating event in the development of atherosclerosis. nih.govnih.gov Eburicoic acid has been shown to inhibit endothelial cell pyroptosis, offering a potential mechanism for retarding the progression of atherosclerosis. nih.govspandidos-publications.com

In studies using human umbilical vein endothelial cells (HUVECs), treatment with eburicoic acid led to a dose- and time-dependent inhibition of pyroptosis induced by oxidized low-density lipoprotein (ox-LDL). nih.gov This inhibition was characterized by a significant reduction in the expression of key components of the pyroptotic pathway, including NLR family pyrin domain-containing protein 3 (NLRP3), cleaved caspase-1, apoptosis-associated speck-like protein containing a CARD (ASC), and the pore-forming N-terminal fragment of gasdermin-D (GSDMD-N). nih.govnih.govspandidos-publications.com

The mechanism underlying this effect involves the Keap1/Nrf2/HO-1 signaling pathway. nih.govnih.gov Eburicoic acid treatment was found to increase the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which have protective antioxidant and anti-inflammatory functions. nih.govresearchgate.net This activation ultimately leads to a decrease in reactive oxygen species (ROS), which in turn suppresses the activation of the NLRP3 inflammasome and subsequent pyroptosis. nih.gov Consequently, the release of pro-inflammatory cytokines IL-1β, IL-6, and IL-18 was also downregulated. nih.govresearchgate.net

Regulation of Keap1/Nrf2/HO-1 Pathway

Eburicoic acid has been shown to modulate the Kelch-like ECH-associated protein 1 (Keap1)/NF-E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical mechanism in cellular defense against oxidative stress. nih.govresearchgate.netnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation and keeping its levels low. frontiersin.orgoncotarget.com In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1. frontiersin.orgoncotarget.comnih.gov

Research conducted on human umbilical vascular endothelial cells (HUVECs) demonstrated that treatment with eburicoic acid led to a dose- and time-dependent increase in the expression of both total and nuclear Nrf2, as well as its downstream target, HO-1. nih.govnih.govspandidos-publications.com Concurrently, the expression of Keap1, the negative regulator of Nrf2, was markedly decreased. nih.govresearchgate.netspandidos-publications.com This suggests that eburicoic acid promotes the Nrf2-mediated antioxidant response by inhibiting its repressor, Keap1. nih.gov The significance of this pathway was highlighted in experiments where the protective effects of eburicoic acid were diminished when Nrf2 or HO-1 were silenced using small interfering RNA (siRNA). nih.govnih.gov

In a study involving mice fed a high-fat diet, administration of eburicoic acid resulted in increased levels of Nrf2 and HO-1 and reduced levels of Keap1 in the aortas. nih.govresearchgate.netnih.gov These findings underscore the role of eburicoic acid as a regulator of the Keap1/Nrf2/HO-1 pathway, which is central to its protective effects against cellular stress. nih.gov

Table 1: Effect of Eburicoic Acid on Keap1/Nrf2/HO-1 Pathway Proteins in HUVECs

Treatment Keap1 Expression Nuclear Nrf2 Expression HO-1 Expression
Control Baseline Baseline Baseline
Eburicoic Acid Decreased Increased Increased

This table summarizes the general regulatory effects observed in research models. nih.govspandidos-publications.com

Attenuation of Pro-inflammatory Cytokine Secretion in Endothelial Cells (e.g., IL-1β, IL-6, IL-18)

Eburicoic acid has demonstrated a significant capacity to reduce the secretion of key pro-inflammatory cytokines in endothelial cells. nih.govspandidos-publications.com In studies using HUVECs stimulated with oxidized low-density lipoprotein (ox-LDL) to mimic an inflammatory state, treatment with eburicoic acid led to a dose-dependent decrease in the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18). nih.govresearchgate.net

The reduction in these cytokines is a direct consequence of the compound's inhibitory action on the upstream inflammatory signaling pathways. nih.gov Specifically, the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for the processing and activation of IL-1β and IL-18, is a key mechanism. nih.govnih.gov Research has confirmed that as the concentration of eburicoic acid increased, the levels of these secreted cytokines were significantly reduced. researchgate.net Similar effects have been noted in other cell types, such as RAW264.7 macrophages, where eburicoic acid also downregulated the secretion of IL-1β and IL-6. researchgate.nettandfonline.com

Table 2: Dose-Dependent Effect of Eburicoic Acid on Pro-inflammatory Cytokine Secretion in ox-LDL-treated HUVECs

Eburicoic Acid Conc. IL-1β Secretion IL-6 Secretion IL-18 Secretion
0 µg/ml (Control) High High High
1 µg/ml Reduced Reduced Reduced
5 µg/ml Moderately Reduced Moderately Reduced Moderately Reduced
10 µg/ml Significantly Reduced Significantly Reduced Significantly Reduced
20 µg/ml Markedly Reduced Markedly Reduced Markedly Reduced

This table illustrates the dose-dependent inhibitory effects of eburicoic acid on cytokine secretion as reported in scientific literature. nih.govresearchgate.net

Reduction of Reactive Oxygen Species (ROS) Levels in Vascular Endothelial Cells

Investigations have shown that eburicoic acid effectively reduces the levels of reactive oxygen species (ROS) in vascular endothelial cells. nih.govspandidos-publications.com ROS are highly reactive molecules that, in excess, can cause significant damage to cellular structures, leading to a state known as oxidative stress. frontiersin.org In the context of vascular health, endothelial cell injury induced by factors like ox-LDL is often associated with a surge in intracellular ROS. nih.gov

Treatment of HUVECs with eburicoic acid has been found to markedly decrease ROS levels. nih.govresearchgate.net This effect is intrinsically linked to the compound's ability to activate the Keap1/Nrf2/HO-1 pathway. nih.govnih.gov By promoting the nuclear translocation of Nrf2 and the subsequent expression of the potent antioxidant enzyme HO-1, eburicoic acid enhances the cell's capacity to neutralize ROS. nih.gov The direct role of this pathway was confirmed in studies where the ROS-clearing effects of eburicoic acid were compromised by the use of an Nrf2 siRNA or an HO-1 siRNA. nih.govnih.gov Therefore, the reduction of ROS levels is a key mechanism underlying the protective effects of eburicoic acid in vascular endothelial cells. nih.gov

Inhibition of NLRP3 Inflammasome Activation

Eburicoic acid has been identified as a potent inhibitor of the NLR family pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a cytosolic protein complex that responds to cellular danger signals, triggering an inflammatory response through the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18. nih.govmdpi.com

In research models using HUVECs treated with ox-LDL, eburicoic acid was shown to inhibit NLRP3 inflammasome activation in both a dose- and time-dependent manner. nih.govresearchgate.netresearchgate.net This inhibition was observed through several key indicators:

Reduced Protein Expression: Treatment with eburicoic acid markedly decreased the protein levels of essential inflammasome components, including NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and cleaved caspase-1. nih.govspandidos-publications.com

Decreased mRNA Levels: The mRNA expression of NLRP3, caspase-1, and ASC was also significantly downregulated. researchgate.net

Inhibited Caspase-1 Activity: Direct measurement of caspase-1 enzymatic activity showed a significant reduction following eburicoic acid treatment. nih.govresearchgate.net

These findings demonstrate that eburicoic acid disrupts the assembly and activation of the NLRP3 inflammasome, thereby suppressing a critical step in the inflammatory cascade. nih.govresearchgate.net

Table 3: Effect of Eburicoic Acid on NLRP3 Inflammasome Components in ox-LDL-treated HUVECs

Component Effect of Eburicoic Acid
NLRP3 Protein Decreased
ASC Protein Decreased
Cleaved Caspase-1 Decreased
Caspase-1 Activity Inhibited

This table summarizes the inhibitory effects of eburicoic acid on key markers of NLRP3 inflammasome activation. nih.govresearchgate.net

Improvement of Plasma Membrane Integrity in Cellular Models

Eburicoic acid has been shown to improve and maintain plasma membrane integrity in cellular models subjected to stress. nih.govspandidos-publications.com The plasma membrane is a vital barrier, and its disruption can lead to leakage of cellular contents and ultimately, cell death. uvigo.esmdpi.com A common indicator of compromised membrane integrity is the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the extracellular environment. researchgate.net

Structure Activity Relationship Sar Studies of Eburicoic Acid and Its Analogues

Correlation between Core Triterpenoid (B12794562) Skeleton and Biological Activity

Eburicoic acid belongs to the lanostane-type tetracyclic triterpenoids, a class of natural compounds known for a wide array of biological activities, including anti-inflammatory, analgesic, and hepatoprotective effects. researchgate.netresearchgate.net The fundamental tetracyclic triterpene backbone is a crucial determinant of its bioactivity. mdpi.com This rigid, polycyclic structure provides a scaffold for the spatial arrangement of various functional groups, which in turn dictates the molecule's interaction with biological targets.

Influence of Specific Functional Groups on Efficacy

While the triterpenoid core is fundamental, the presence, position, and nature of specific functional groups attached to this skeleton are critical in modulating the biological efficacy of eburicoic acid analogues.

Significance of Hydroxyl Group Position and Number (e.g., C-3, C-7, C-15)

The hydroxyl (-OH) groups on the eburicoic acid framework play a pivotal role in its biological activity, primarily through their ability to form hydrogen bonds with biological targets. The 3β-hydroxyl group is a common feature among bioactive triterpenoids and is considered important for activity. mdpi.comcymitquimica.com

The introduction of additional hydroxyl groups at various positions can significantly alter the pharmacological profile. For example, hydroxylation at the C-7 and C-15 positions has been noted in various fungal-derived triterpenoids and can influence their anti-inflammatory and antioxidant properties. mdpi.com Specifically, an extra hydroxyl group at C-7 is a distinguishing feature of Antcin A, a compound with anti-inflammatory properties. researchgate.net The presence and location of these polar hydroxyl groups can affect the molecule's solubility and its ability to interact with specific receptor sites or enzymes. nih.gov

Role of Carbonyl Group Presence

The presence of a carbonyl group (C=O) within the triterpenoid structure can significantly impact its reactivity and biological activity. nih.govscbt.com In some triterpenoid derivatives, the introduction of a ketone group has been associated with enhanced cytotoxic properties. mdpi.com The carbonyl group can participate in various chemical reactions and interactions, including hydrogen bonding and dipole-dipole interactions, which can influence the binding affinity of the molecule to its biological targets. copernicus.orgu-pec.fr The electronic nature of the carbonyl group can also affect the reactivity of adjacent functional groups. nih.gov

Impact of Double Bonds and Methylenation on Bioactivity

The presence and position of carbon-carbon double bonds (C=C) and methylene (B1212753) groups (=CH2) are critical modulators of the biological activity of eburicoic acid and its analogues. The double bond at C-8 in the eburicoic acid structure is a key feature of its lanostane (B1242432) skeleton. cymitquimica.com Studies on other unsaturated fatty acids have shown that the conjugation of double bonds can increase certain biological activities. nih.gov

Effects of Acetylation on Pharmacological Profiles

Acetylation, the process of introducing an acetyl group (-COCH3), is a common chemical modification used to alter the pharmacological properties of natural products. mdpi.com In the case of eburicoic acid, acetylation of the hydroxyl group at the C-3 position results in acetyl eburicoic acid. nih.gov This modification can lead to significant changes in bioactivity.

For instance, acetyl eburicoic acid has demonstrated potent anti-inflammatory effects by suppressing the production of inflammatory mediators in macrophages. nih.govclinsurggroup.comresearchgate.net The addition of the acetyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. mdpi.com Studies on other triterpenes have shown that acetylation can significantly improve cytotoxic activity against various cancer cell lines. mdpi.com The acetyl group itself can also influence how the molecule interacts with its biological targets.

Advanced Analytical Techniques in Eburicoic Acid Research

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification and structural elucidation of eburicoic acid are primarily accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) is a powerful tool for mapping the carbon-hydrogen framework of organic molecules. jeolusa.com For eburicoic acid, 1D NMR techniques like ¹H NMR and ¹³C NMR provide foundational data. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nd.edunih.gov More advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete structure by establishing correlations between neighboring protons and between protons and carbons over two or three bonds. researchgate.netresearchgate.net This comprehensive analysis confirms the lanostane (B1242432) backbone and the specific positions of functional groups.

High-Resolution Mass Spectrometry (HRMS) complements NMR data by providing the exact molecular weight and elemental formula of the compound. researchgate.netdntb.gov.ua Techniques like Electrospray Ionization (ESI) are commonly used to ionize the eburicoic acid molecule, allowing for precise mass measurement. awi.de The molecular formula for eburicoic acid is C₃₁H₅₀O₃, corresponding to a molecular weight of approximately 470.73 Da. biocrick.com HRMS can confirm this with high accuracy, often detecting the molecule as a deprotonated ion [M-H]⁻ in negative ion mode or a sodiated adduct [M+Na]⁺ in positive ion mode. awi.de

Table 1: Representative Spectroscopic Data for Eburicoic Acid

Technique Parameter Observed Data Reference
Molecular Formula --- C₃₁H₅₀O₃ biocrick.com
Molecular Weight --- 470.73 biocrick.com
¹³C NMR Carbonyl Carbon (C-3) ~218.3 ppm awi.de
¹³C NMR Olefinic Carbon (C-20) ~150.4 ppm awi.de
¹³C NMR Methylene (B1212753) Carbon (C-29) ~109.8 ppm awi.de
¹H NMR Methylene Protons (H-29) ~4.59, 4.69 ppm awi.de
HRMS (ESI-) [M-H]⁻ m/z 469 awi.de
HRMS (ESI+) [M+Na]⁺ m/z 493 awi.de

Note: NMR chemical shifts (ppm) are relative to solvent peaks and can vary slightly based on experimental conditions. m/z refers to the mass-to-charge ratio.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the foremost chromatographic technique for the separation, purification, and quantitative analysis of eburicoic acid. frontiersin.orgresearchgate.net Its high resolution and sensitivity make it ideal for assessing the purity of isolated eburicoic acid and for quantifying its concentration in complex mixtures, such as fungal extracts. biocrick.comresearchgate.net

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a C18 column is used, which separates compounds based on their hydrophobicity. thaiscience.inforesearchgate.net A mobile phase, often consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (sometimes with an acid like formic acid to improve peak shape), is passed through the column. frontiersin.orgpan.olsztyn.pl Eburicoic acid, being a relatively nonpolar triterpenoid (B12794562), is retained on the nonpolar stationary phase and elutes at a specific retention time under defined conditions (flow rate, temperature, and mobile phase gradient). Detection is commonly performed using an ultraviolet (UV) detector, as eburicoic acid absorbs light in the low UV range (~206-210 nm), or a Diode Array Detector (DAD) which can scan multiple wavelengths simultaneously. thaiscience.infoijpsonline.com

For quantitative analysis, a calibration curve is constructed using standards of known eburicoic acid concentrations. By comparing the peak area of eburicoic acid in a sample to the calibration curve, its exact concentration can be determined. ijpsonline.com Method validation ensures the accuracy, precision, linearity, and robustness of the analytical procedure. frontiersin.orgthaiscience.info The limits of detection (LOD) and quantification (LOQ) are also established to define the sensitivity of the method. frontiersin.org

Table 2: Example of HPLC Method Parameters for Eburicoic Acid Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV/DAD at ~210 nm
Column Temperature 25-35 °C

Note: These are representative conditions and may be optimized for specific applications.

Cell-based and Biochemical Assays for Mechanistic Investigations (e.g., RT-qPCR, Western Blotting, ELISA, Enzyme Activity Assays)

To investigate the biological activities and underlying molecular mechanisms of eburicoic acid, a variety of cell-based and biochemical assays are employed. These techniques allow researchers to observe the effects of the compound on gene expression, protein levels, and specific enzyme functions within a biological system. nih.govchelatec.com

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in gene expression. Researchers can treat cells with eburicoic acid and then quantify the messenger RNA (mRNA) levels of specific target genes. For instance, studies have used RT-qPCR to show that eburicoic acid can decrease the mRNA expression of genes involved in inflammation, such as NLRP3, caspase-1, and IL-6, and increase the expression of antioxidant genes like Heme oxygenase-1 (HO-1). researchgate.netnih.gov

Western Blotting is an antibody-based technique used to detect and quantify specific proteins in a sample. bio-rad.com Following treatment with eburicoic acid, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins of interest. This method has been used to confirm that changes in mRNA levels observed by RT-qPCR translate to changes in protein levels. For example, Western blotting has demonstrated that eburicoic acid reduces the protein levels of NLRP3 inflammasome components and increases levels of the antioxidant protein HO-1. researchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunoassay used to quantify the concentration of a specific protein, typically a secreted cytokine or hormone, in a liquid sample like cell culture supernatant or serum. mundialsiglo21.com ELISAs have been instrumental in showing that eburicoic acid can reduce the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) from cells. researchgate.netchemfaces.com

Enzyme Activity Assays measure the catalytic activity of a specific enzyme. These assays are crucial for determining if eburicoic acid directly or indirectly affects enzyme function. For example, the activity of caspase-1, an enzyme critical for inflammation, was shown to be reduced in cells treated with eburicoic acid. researchgate.net Similarly, assays for antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) have been used to demonstrate that eburicoic acid can enhance their activity. mundialsiglo21.comchemfaces.com

Table 3: Summary of Cell-based and Biochemical Assays in Eburicoic Acid Research

Assay Type Target Measured Example of Finding with Eburicoic Acid Reference
RT-qPCR mRNA levels (e.g., NLRP3, HO-1) Decreased NLRP3 mRNA, increased HO-1 mRNA nih.gov
Western Blot Protein levels (e.g., Cleaved Caspase-1) Decreased protein levels of active Caspase-1 researchgate.net
ELISA Secreted cytokines (e.g., IL-1β, IL-6) Reduced secretion of IL-1β and IL-6 researchgate.net

| Enzyme Activity Assay | Caspase-1, SOD, CAT activity | Decreased Caspase-1 activity; increased SOD and CAT activity | researchgate.netchemfaces.com |

Future Perspectives in Eburicoic Acid Research

Advanced Elucidation of Unidentified Molecular Targets and Signaling Pathways

While current research has identified several signaling pathways modulated by eburicoic acid, a comprehensive understanding of its molecular targets is still in its nascent stages. Studies have shown that eburicoic acid exerts anti-inflammatory effects by regulating pathways such as the PI3K/Akt/mTOR/NF-κB and Keap1/Nrf2/HO-1/ROS pathways. researchgate.netnih.govspandidos-publications.com For instance, it has been demonstrated to inhibit the activation of the PI3K/Akt signaling pathway, which is crucial in inflammatory responses. researchgate.netajol.info Furthermore, its role in suppressing endothelial cell pyroptosis, a key event in atherosclerosis, is mediated through the Keap1/Nrf2/HO-1/ROS pathway. nih.govspandidos-publications.com

However, for many of its observed biological effects, the precise molecular targets remain to be determined. researchgate.net Network pharmacology analyses have suggested potential core targets such as TP53, RELA, MAPK1, and TNF in the context of hyperuricemia, but these require further experimental validation. ajol.info Future research must move beyond broad pathway analysis to pinpoint the specific proteins and receptors with which eburicoic acid directly interacts. This advanced elucidation will be crucial for understanding its precise mechanism of action and for identifying potential off-target effects.

Exploration of Novel Therapeutic Applications in Pre-Clinical Research Models

Eburicoic acid has demonstrated a wide array of therapeutic effects in pre-clinical studies, including anti-inflammatory, analgesic, hepatoprotective, antidiabetic, and antihyperlipidemic activities. researchgate.netmedchemexpress.comresearchgate.netnih.gov Research has shown its ability to protect the liver from acute injury, reduce blood glucose and lipid levels, and alleviate inflammation. researchgate.netmedchemexpress.comnih.gov A significant recent finding is its potential to retard the development of atherosclerosis by inhibiting endothelial cell pyroptosis in mouse models. nih.govspandidos-publications.com

The future exploration of novel therapeutic applications should build upon these findings. Given its potent anti-inflammatory and antioxidant properties, its efficacy in other inflammation-related conditions warrants investigation. ajol.inforesearchgate.net For example, its potential role in managing hyperuricemia is an emerging area of interest. ajol.info Furthermore, some of its derivatives have been patented for the treatment of stroke, suggesting a promising future in addressing neurological disorders. frontiersin.org Systematic pre-clinical studies are essential to validate these new applications and to understand the full spectrum of its therapeutic potential. phcogj.com

Development of Enhanced Bioactive Derivatives through Rational Chemical Synthesis

The chemical structure of eburicoic acid offers a scaffold for rational chemical synthesis to develop derivatives with enhanced bioactivity or improved physicochemical properties. researchgate.net Early research has already shown that simple modifications can lead to improved efficacy. For example, dehydroeburicoic acid, a derivative formed by dehydrogenation, exhibits slightly improved anti-inflammatory activity compared to the parent compound. researchgate.net

Future research should focus on targeted modifications of the eburicoic acid molecule. Techniques like acetylation can be employed to enhance lipophilicity, which may, in turn, improve its bioactivity and permeability. researchgate.net The creation of a library of synthetic and semi-synthetic derivatives will enable comprehensive structure-activity relationship (SAR) studies. These studies are critical for identifying the key functional groups responsible for its biological effects and for designing novel compounds with superior potency and specificity for desired therapeutic targets.

Considerations for Bioavailability and Pharmacokinetic Studies in Research Models

Despite the promising bioactivities of eburicoic acid, a significant hurdle for its therapeutic development is the lack of knowledge regarding its bioavailability and pharmacokinetics. phcogj.com Bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical parameter that influences a compound's efficacy. pharmacologycanada.orgabdn.ac.uk Preliminary studies using Caco-2 cell models, which mimic the human intestinal barrier, have suggested that the permeability of lanostane (B1242432) triterpenoids like eburicoic acid may be poor. frontiersin.org

Low oral bioavailability can be caused by several factors, including poor absorption, degradation by stomach acid or gut bacteria, and extensive first-pass metabolism in the liver. abdn.ac.ukfrontiersin.org Therefore, comprehensive pharmacokinetic studies in animal models are imperative. These studies should determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of eburicoic acid and the reasons for its potential low permeability is essential for developing strategies to enhance its bioavailability, such as novel formulation approaches or co-administration with absorption enhancers. frontiersin.org

Potential for Sustainable Production through Biotechnological and Cultivation Approaches

The natural sources of eburicoic acid, such as wild fungi, present challenges for sustainable and large-scale production. The concentration of triterpenoids in wild-harvested fungi like Antrodia cinnamomea can be significantly higher than in cultivated strains, making wild sourcing tempting but unsustainable. mit.edunih.gov Moreover, conventional solvent-based extraction methods are often inefficient and environmentally harmful. nih.gov

Future production of eburicoic acid must pivot towards sustainable biotechnological methods. The biosynthesis of the compound from precursors like farnesyl pyrophosphate has been demonstrated in fungal cultures. rsc.org This opens the door for industrial fermentation, a well-established technology for producing a variety of chemical compounds, from citric acid to vitamins. europabio.org Approaches like submerged fermentation of fungal mycelia are promising. frontiersin.org Research has shown that the yield of secondary metabolites in such systems can be enhanced by adding elicitors like talc (B1216) or controlled stressors like hydrogen peroxide. frontiersin.org Furthermore, precision fermentation, which utilizes genetically engineered microorganisms, could be developed to produce eburicoic acid efficiently and sustainably from renewable feedstocks like agricultural biomass, reducing land use and environmental impact. europabio.orgswissbiotech.orgalliedacademies.org

Q & A

Q. How can researchers reliably identify and quantify eburicoic acid in plant extracts or biological samples?

Methodological Answer:

  • Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) are standard for identification and quantification. For example, HPLC methods using C18 columns with mobile phases like acetonitrile-water (70:30) and detection at 210 nm have been validated for eburicoic acid purity analysis .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) is critical for structural confirmation, particularly to distinguish eburicoic acid from structurally similar triterpenoids .
  • Quality control requires comparing retention times, spectral data, and spiking samples with authentic standards to avoid misidentification .

Q. What experimental models are suitable for preliminary screening of eburicoic acid’s hepatoprotective effects?

Methodological Answer:

  • In vitro models : Use hepatoma cell lines (e.g., Hep 3B or HepG2) to assess cytotoxicity (via MTT assays) and mechanisms like ROS generation or ATP depletion .
  • In vivo models : Carbon tetrachloride (CCl4_4)-induced liver damage in mice is a well-established model. Key endpoints include serum ALT/AST levels, lipid peroxidation (MDA), and antioxidant enzyme activities (SOD, CAT) .
  • Dosage considerations : Intraperitoneal administration (e.g., 10–50 mg/kg) for 7 days prior to CCl4_4 challenge has shown efficacy in reducing hepatic damage .

Q. How should researchers handle solubility and stability challenges with eburicoic acid in experimental setups?

Methodological Answer:

  • Solubility : Eburicoic acid is sparingly soluble in water but dissolves in organic solvents like DMSO, chloroform, or ethanol. Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture media (<0.1% DMSO) to avoid solvent toxicity .
  • Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid repeated freeze-thaw cycles of solutions to prevent degradation .

Advanced Research Questions

Q. What molecular mechanisms underlie eburicoic acid’s induction of ER stress-mediated autophagy in cancer cells?

Methodological Answer:

  • Key pathways : Eburicoic acid activates the unfolded protein response (UPR) via ROS generation and ATP depletion, leading to elevated cytosolic Ca2+^{2+} and BiP/GRP78 upregulation. This triggers JNK phosphorylation, Beclin-1 activation, and LC3-I/II conversion, culminating in autophagosome formation .
  • Experimental validation : Use siRNA knockdown of ER stress markers (e.g., CHOP, ATF4) or autophagy inhibitors (e.g., chloroquine) to confirm mechanistic links. Western blotting for LC3-II and TEM imaging for autophagosomes are critical .

Q. How can contradictory data on eburicoic acid’s anti-inflammatory activity across studies be resolved?

Methodological Answer:

  • Context-dependent effects : Eburicoic acid’s dual pro-/anti-inflammatory roles may stem from dosage differences (e.g., 5–20 mg/kg in mice) or model-specific conditions (acute vs. chronic inflammation). For example, it suppresses TNF-α and IL-1β in carrageenan-induced paw edema but may upregulate CYP2E1 in hepatoprotection .
  • Standardization : Ensure consistent purity (>98% by HPLC), solvent controls, and measurement of inflammatory cytokines (ELISA) and enzyme activities (e.g., iNOS, COX-2 via Western blot) across studies .

Q. What experimental designs are optimal for studying eburicoic acid’s antidiabetic effects in vivo?

Methodological Answer:

  • Streptozotocin (STZ)-induced diabetic mice : Administer eburicoic acid orally (50–100 mg/kg/day) for 4–6 weeks. Monitor fasting blood glucose, HbA1c, and insulin resistance (HOMA-IR) .
  • Molecular targets : Assess Akt phosphorylation in skeletal muscle (via Western blot) and hepatic gluconeogenesis markers (PEPCK, FoxO1). Histopathological analysis of pancreatic islets (e.g., β-cell mass) is critical .
  • PPARα modulation : Use PPARα knockout mice to validate eburicoic acid’s lipid-lowering effects via fatty acid oxidation pathways .

Q. How can researchers address discrepancies in reported IC50_{50}50​ values for eburicoic acid’s cytotoxicity across cancer cell lines?

Methodological Answer:

  • Cell line variability : Hep 3B cells show an IC50_{50} of 18.4 µM, while other lines (e.g., MCF-7) may require higher doses due to differential expression of drug transporters or apoptotic regulators .
  • Assay standardization : Use identical incubation times (24–48 hrs), culture conditions, and cytotoxicity assays (e.g., MTT vs. ATP-based luminescence). Normalize results to cell count or protein content .

Methodological Best Practices

Q. What controls are essential when studying eburicoic acid’s antioxidant activity?

  • Include positive controls (e.g., ascorbic acid for ROS scavenging) and negative controls (vehicle-only treated cells/animals).
  • Measure both enzymatic (SOD, CAT) and non-enzymatic (GSH levels) antioxidants to avoid overinterpreting single endpoints .

Q. How should researchers validate the specificity of eburicoic acid’s interactions with molecular targets (e.g., SOD, CYP450)?

  • Combine pharmacological inhibition (e.g., allopurinol for xanthine oxidase) with gene silencing (siRNA/shRNA) to confirm target engagement .
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding assays .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxy-4,4,10,13,14-Pentamethyl-2,3,5,6,7,11,12,15,16,17-Decahydro-1H-Cyclopenta(A)Phenanthren-17-Yl)-6-Methyl-5-Methylideneheptanoic Acid
Reactant of Route 2
2-(3-Hydroxy-4,4,10,13,14-Pentamethyl-2,3,5,6,7,11,12,15,16,17-Decahydro-1H-Cyclopenta(A)Phenanthren-17-Yl)-6-Methyl-5-Methylideneheptanoic Acid

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